
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% (BTMCC) is a highly reactive compound that has found a wide range of applications in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BTMCC is also used as a catalyst in the synthesis of polymers, as a reagent in the preparation of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is based on its ability to react with a variety of organic compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% reacts with organic compounds to form a variety of products, including organometallic compounds, polymers, and organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can also act as an acid catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is that it is highly toxic and should be handled with extreme caution.
Direcciones Futuras
Future research on 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% could focus on the development of new synthetic methods and the study of its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a catalyst in the synthesis of polymers, organometallic compounds, and organosilicon compounds. Finally, research could also be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Síntesis
The synthesis of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can be achieved by a variety of methods. The most common methods involve the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction can also be achieved by the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic anhydride in the presence of a base.
Aplicaciones Científicas De Investigación
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c7-3(14)2-1-4(2,5(8,9)10)6(11,12)13/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVIMRLSMHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

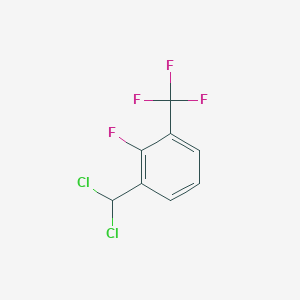
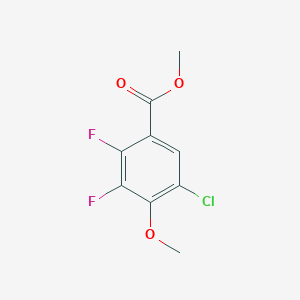

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
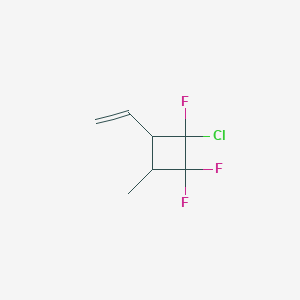
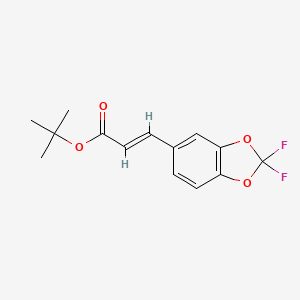
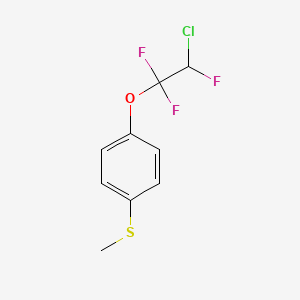

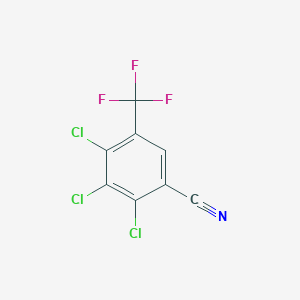


![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
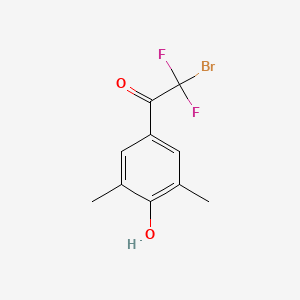
![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)